molecular formula C13H11ClN2O2 B14125396 Ethyl 4-(6-chloropyrimidin-4-yl)benzoate

Ethyl 4-(6-chloropyrimidin-4-yl)benzoate

Cat. No.: B14125396
M. Wt: 262.69 g/mol
InChI Key: PNHZRADTCIPSNY-UHFFFAOYSA-N
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Description

Ethyl 4-(6-chloropyrimidin-4-yl)benzoate is a synthetic organic compound featuring a benzoate ester core substituted at the para-position with a 6-chloropyrimidine heterocycle. The pyrimidine ring, a six-membered aromatic system with two nitrogen atoms, is halogenated at position 6, conferring distinct electronic and steric properties. This compound serves as a key intermediate in pharmaceutical and materials chemistry due to its modular structure, enabling derivatization for diverse applications such as enzyme inhibition, polymer synthesis, and coordination chemistry .

Properties

Molecular Formula

C13H11ClN2O2

Molecular Weight

262.69 g/mol

IUPAC Name

ethyl 4-(6-chloropyrimidin-4-yl)benzoate

InChI

InChI=1S/C13H11ClN2O2/c1-2-18-13(17)10-5-3-9(4-6-10)11-7-12(14)16-8-15-11/h3-8H,2H2,1H3

InChI Key

PNHZRADTCIPSNY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC(=NC=N2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(6-chloropyrimidin-4-yl)benzoate typically involves the reaction of 6-chloropyrimidine-4-carboxylic acid with ethyl 4-aminobenzoate. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, solvent choice, and reaction time. The final product is typically isolated through crystallization and further purified to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(6-chloropyrimidin-4-yl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-(6-chloropyrimidin-4-yl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-(6-chloropyrimidin-4-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloropyrimidine moiety can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. The benzoate ester group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations in Heterocyclic Substituents

The substitution pattern on the pyrimidine ring and the choice of heterocycle significantly influence reactivity and biological activity. Below is a comparative analysis:

Table 1: Key Structural Differences Among Analogs
Compound Name Heterocycle Type Substituent Position/Type Molecular Weight (g/mol) Key References
Ethyl 4-(6-chloropyrimidin-4-yl)benzoate Pyrimidine 6-Cl 277.70
Ethyl 4-(2-chloropyrimidin-4-yl)benzoate Pyrimidine 2-Cl 277.70
Ethyl 4-((6-phenylthieno[2,3-d]pyrimidin-4-yl)amino)benzoate Thienopyrimidine 6-Ph, fused thiophene 407.89
I-6230 (Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) Pyridazine 3-pyridazinyl 377.42
Ethyl 4-((4-(pyridin-4-yl)pyrimidin-2-yl)amino)benzoate Pyrimidine + pyridine 2-amino, 4-pyridinyl 350.37

Key Observations :

  • Positional Isomerism: Ethyl 4-(2-chloropyrimidin-4-yl)benzoate is a positional isomer of the target compound, with chlorine at position 2 instead of 4.
  • Heterocycle Fusion: The thienopyrimidine analog incorporates a fused thiophene ring, enhancing π-conjugation and lipophilicity, which may improve membrane permeability in biological systems.
  • Amino vs.

Key Observations :

  • The target compound’s synthesis benefits from high yields (98%) due to straightforward halogenation and esterification steps .
  • Amino-linked analogs (e.g., ) require multi-step protocols with moderate yields (52–84.3%), reflecting the challenges of C–N bond formation.

Key Observations :

  • The 6-chloro substituent increases lipophilicity (LogP = 2.81) compared to dimethylamino analogs (LogP = 1.45) .
  • Thienopyrimidine derivatives exhibit potent kinase inhibition (IC50 = 1.2 μM) , suggesting that fused heterocycles enhance target binding.

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